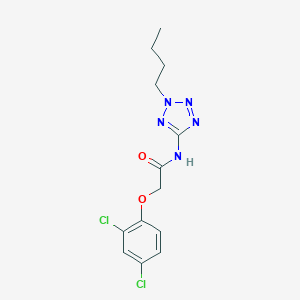
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide, also known as DMBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMBC has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide is not fully understood, but studies suggest that it may inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has also been shown to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in various cellular processes.
Biochemical and Physiological Effects:
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and inhibition of enzyme activity. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has also been shown to have anti-inflammatory and analgesic effects, as well as potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide in lab experiments is its potential as a building block for the synthesis of novel organic materials with various applications. Another advantage is its potential as a fluorescent probe for the detection of heavy metal ions in water. However, one limitation of using N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
For research on N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide include further studies on its mechanism of action, as well as its potential applications in various fields. In medicinal chemistry, future research could focus on optimizing the structure of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide to enhance its anticancer activity and reduce toxicity. In materials science, future research could focus on using N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide as a building block for the synthesis of novel materials with enhanced properties. In environmental science, future research could focus on developing new methods for the detection of heavy metal ions in water using N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide as a fluorescent probe.
Métodos De Síntesis
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide can be synthesized using various methods, including the condensation reaction between 2-amino-4,5-dichlorobenzothiazole and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction between 2-amino-4,5-dichlorobenzothiazole and 2-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Aplicaciones Científicas De Investigación
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has shown promising results as a potential anticancer agent, with studies suggesting that it inhibits cancer cell growth and induces apoptosis. In materials science, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics and energy storage devices. In environmental science, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Propiedades
Fórmula molecular |
C15H10Cl2N2O2S |
|---|---|
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-21-10-5-3-2-4-8(10)14(20)19-15-18-13-11(22-15)7-6-9(16)12(13)17/h2-7H,1H3,(H,18,19,20) |
Clave InChI |
JGVLEJZEVUCUDF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)






![N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide](/img/structure/B244422.png)